Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylbutan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-bromophenyl)carbamate: A related compound with similar structural features.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
Tert-butyl (1-amino-4-(4-bromophenyl)butan-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H23BrN2O2 |
---|---|
Molecular Weight |
343.26 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-4-(4-bromophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C15H23BrN2O2/c1-15(2,3)20-14(19)18-13(10-17)9-6-11-4-7-12(16)8-5-11/h4-5,7-8,13H,6,9-10,17H2,1-3H3,(H,18,19) |
InChI Key |
HJIJXKZGTWWTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)CN |
Origin of Product |
United States |
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